(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is a chemical compound with the molecular formula C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol. It is characterized by its crystalline powder form, with a melting point ranging from 65°C to 70°C. The compound features a dioxane ring structure, which is significant in various chemical applications. Its IUPAC name reflects its stereochemistry and functional groups, including a tert-butyl group and a cyanomethyl substituent .
The chemical reactivity of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is influenced by its functional groups. Key reactions include:
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.
The synthesis of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate typically involves:
This multi-step synthesis underscores the complexity involved in producing this compound.
Interaction studies involving (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate are essential for understanding its reactivity and potential biological effects. Investigating how this compound interacts with enzymes or receptors could provide insights into its utility in drug development or other biochemical applications.
Several compounds share structural similarities with (4R,6R)-tert-butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (4S,6R)-tert-butyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | C₁₄H₂₃NO₄ | Stereoisomer with different chirality at C(4) |
| 2-(cyanomethyl)-1,3-dioxolane | C₇H₉NO₂ | Similar dioxolane structure but lacks tert-butyl group |
| tert-butyl 4-cyanoacrylate | C₁₃H₁₅NO₂ | Contains a cyanoacrylate moiety used in polymerization |
These comparisons highlight the uniqueness of (4R,6R)-tert-butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate due to its specific stereochemistry and functional groups that contribute to its distinct chemical behavior and potential applications.
Irritant